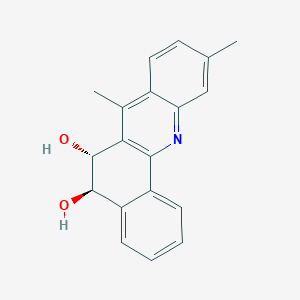
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DDB is a fluorescent intercalating agent that can bind to DNA and RNA molecules, making it a valuable tool for studying nucleic acid structure and function. In
Mechanism of Action
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine is based on its ability to intercalate between the base pairs of DNA and RNA molecules. This intercalation disrupts the normal hydrogen bonding between the base pairs, resulting in changes in the physical and chemical properties of the nucleic acid. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can also induce DNA damage by generating reactive oxygen species and inhibiting topoisomerase activity.
Biochemical and Physiological Effects:
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been shown to have a variety of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and oxidative stress. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine-induced DNA damage can lead to mutations and chromosomal aberrations, which can contribute to cancer development. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can also induce cell cycle arrest by activating checkpoint pathways and inhibiting cyclin-dependent kinases. Furthermore, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can induce apoptosis by activating caspase enzymes and promoting mitochondrial dysfunction. Finally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
The advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in lab experiments include its high sensitivity and specificity for nucleic acid structures, its fluorescent properties, and its ability to intercalate into both DNA and RNA molecules. However, there are also some limitations to using trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine, such as its potential toxicity, its potential interference with other fluorescent dyes, and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the use of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in scientific research. One potential area of research is the development of new trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine derivatives with improved solubility, sensitivity, and selectivity. Another potential area of research is the use of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in combination with other fluorescent dyes or imaging techniques for multiplexed imaging of nucleic acids and proteins. Additionally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine could be used to study the effects of DNA damage and repair on gene expression and epigenetic modifications. Finally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine could be used to study the role of nucleic acids in disease development and drug discovery.
Synthesis Methods
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine involves several steps, including the condensation of 2,6-dimethylbenzaldehyde with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, and cyclization of the intermediate product. The final product is obtained by deprotection of the hydroxyl groups using trifluoroacetic acid. The yield of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been widely used in scientific research for its ability to intercalate into DNA and RNA molecules, which allows for the visualization and quantification of nucleic acid structures. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine is commonly used in gel electrophoresis, fluorescence microscopy, and flow cytometry to study DNA and RNA damage, replication, and transcription. Additionally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been used as a probe for studying protein-DNA interactions and DNA-binding drugs.
properties
CAS RN |
160543-23-7 |
|---|---|
Product Name |
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine |
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(5R,6R)-7,10-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-12-11(2)16-17(20-15(12)9-10)13-5-3-4-6-14(13)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
InChI Key |
QQMATSNWYSTZFH-RTBURBONSA-N |
Isomeric SMILES |
CC1=CC2=NC3=C([C@H]([C@@H](C4=CC=CC=C43)O)O)C(=C2C=C1)C |
SMILES |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
Canonical SMILES |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
Other CAS RN |
160543-23-7 |
synonyms |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



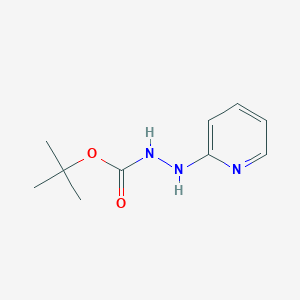
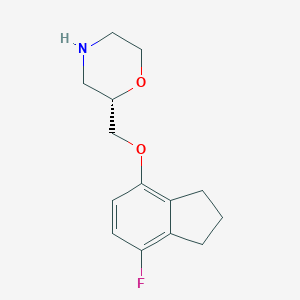

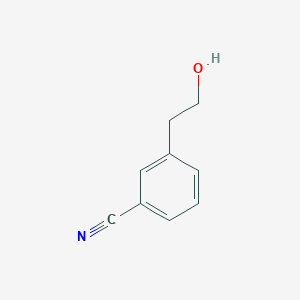


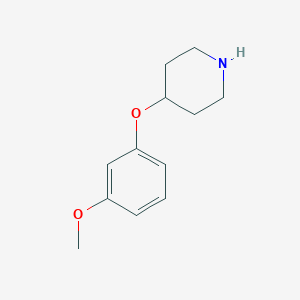
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
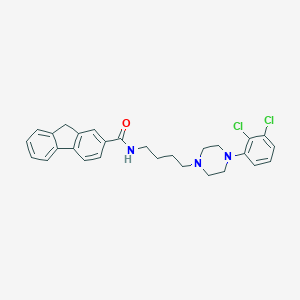


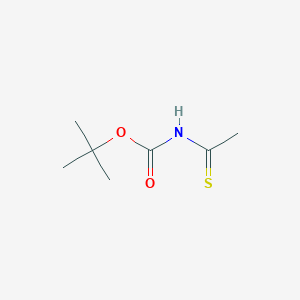

![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)